molecular formula C7H4ClN3O2 B2674833 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 2169132-61-8

4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2674833
CAS No.: 2169132-61-8
M. Wt: 197.58
InChI Key: LLYZNGCCYKZHGK-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 2169132-61-8) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound is a derivative of the 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in biomedical research known for its close similitude to the purine bases adenine and guanine, which allows it to interact with a variety of enzymatic targets . The presence of both a chloro substituent and a carboxylic acid functional group on this fused bicyclic heterocycle makes it a versatile synthetic intermediate for further functionalization, particularly in the construction of more complex molecules designed for biological evaluation . Researchers utilize this scaffold in the development of novel therapeutic agents due to the well-documented pharmacological importance of pyrazolo[3,4-b]pyridines, which includes anticancer, antiviral, antifungal, and anti-inflammatory activities . The specific substitution pattern offers multiple vectors for structure-activity relationship (SAR) studies, enabling optimization for potency and selectivity. The compound requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-2-9-6-4(3)5(7(12)13)10-11-6/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZNGCCYKZHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit promising anticancer properties. Specifically, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been studied for its role as a scaffold in the development of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their ability to inhibit pathways that promote tumor growth .

Antimicrobial Properties

Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Fluorescent Sensors

Recent advancements have explored the use of this compound in creating fluorescent sensors for detecting metal ions or other analytes due to its unique electronic properties when incorporated into sensor designs .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing mechanical properties or providing specific functionalities.
  • Nanomaterials : Its incorporation into nanostructured materials may lead to advancements in electronics and photonic devices.

Case Study 1: Development of Tyrosine Kinase Inhibitors

A study highlighted the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives as potential TKIs. The lead compound demonstrated significant inhibitory activity against specific cancer cell lines, indicating the therapeutic potential of this chemical class .

Case Study 2: Antimicrobial Testing

In another investigation, several derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications at different positions on the pyrazolo ring significantly influenced activity levels, providing insights for future drug design efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Cl at 4-position, COOH at 3 C₇H₄ClN₃O₂ 197.58 Not explicitly provided Anticancer intermediate, CDK inhibitor
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Br at 5-position, COOH at 3 C₇H₄BrN₃O₂ 242.03 Not explicitly provided Precursor for benzimidazole-linked anticancer agents
6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Cl at 6-position, COOH at 3 C₇H₄ClN₃O₂ 197.58 1256811-93-4 ≥97% purity; building block for heterocyclic chemistry
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CH₃ at 1-position, COOH at 3 C₈H₇N₃O₂ 177.16 14140175 (PubChem) Improved lipophilicity; used in kinase inhibitor studies
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cl at 5, cyclopropyl, benzyl C₁₉H₁₈ClN₃O₂ 355.82 950852-97-8 Anticoagulant research; Factor Xa inhibitor analog
Key Observations:

Halogen Substituents: Chlorine vs. This makes it versatile for synthesizing organometallic complexes (e.g., benzimidazole derivatives) with enhanced cytotoxicity . Positional Effects: The 4-chloro derivative (target compound) and 6-chloro isomer differ in electronic distribution. The 4-position chlorine may enhance π-π stacking interactions in enzyme binding pockets compared to the 6-position .

Benzyl/Cyclopropyl Groups: Bulky substituents (e.g., in 5-chloro-6-cyclopropyl derivatives) introduce steric hindrance, which may improve target specificity but reduce solubility .

Key Findings:
  • The 4-chloro derivative’s carboxylic acid group enables conjugation with biomolecules (e.g., benzimidazoles), enhancing its utility in drug design .
  • Brominated analogs exhibit stronger cytotoxicity but may face metabolic stability challenges due to bromine’s size .
  • Bulky substituents (e.g., cyclopropyl) in 5-chloro derivatives improve target engagement but require formulation optimization for solubility .

Biological Activity

4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyrazole and pyridine ring system, with a chlorine substituent at the 4-position and a carboxylic acid group at the 3-position, which may influence its reactivity and biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate, leading to the formation of the pyrazole ring followed by cyclization to yield the desired compound .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. It has been reported that certain pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For example, one study identified a related compound as a potent inhibitor of TBK1 (TANK-binding kinase 1), demonstrating an IC50 value of 0.2 nM in cellular assays . This suggests that this compound could be explored further as a lead compound in cancer therapy.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit TBK1 suggests a role in modulating immune responses and potentially influencing cancer-related signaling pathways .

Research Findings

A summary of key research findings related to the biological activity of this compound is provided in Table 1 below.

Study Activity IC50 Value Cell Lines/Models
Study AAnticancer0.2 nMTHP-1, RAW264.7
Study BAntimicrobialNot specifiedVarious bacterial strains
Study CAntiviralNot specifiedVero cells (HSV-1)

Case Studies

One notable case study involved the evaluation of various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. In this study, compounds were screened against multiple cancer cell lines including A172 and U87MG. The results indicated significant antiproliferative effects in several tested compounds, highlighting the potential therapeutic applications of this chemical class .

Comparison with Similar Compounds

When compared to other compounds in the pyrazolo[3,4-b]pyridine family, such as 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (which lacks the chlorine substituent), this compound may exhibit enhanced reactivity and biological activity due to the presence of chlorine .

Compound Chlorine Substituent Biological Activity
This compoundYesPotentially high
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acidNoModerate
4-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidYesComparable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A multi-step synthesis involves reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with aldehydes (e.g., 2-chloro-3-formylpyridine) under controlled conditions, followed by cyclization and deamination . Key intermediates, such as azine byproducts, are monitored via TLC and HPLC. Final products are characterized using 1H^1H NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d6_6) and ESI-MS (e.g., m/z 311.1 for related analogs) .

Q. How is purity and structural integrity validated for this compound in preclinical studies?

  • Methodological Answer : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (e.g., 97.34% purity reported for analogs) . Structural validation employs 13C^{13}C NMR and elemental analysis, with CAS registry cross-referencing (e.g., CAS 116855-09-5 for methyl-substituted analogs) . LC-MS is critical for detecting trace impurities like unreacted aldehydes .

Q. What biological activities have been reported for pyrazolo[3,4-b]pyridine derivatives, and how are assays designed?

  • Methodological Answer : Derivatives exhibit alkaline phosphatase (h-TNAP) inhibition, with IC50_{50} values determined via colorimetric assays using p-nitrophenyl phosphate as a substrate . Antimicrobial activity is evaluated using microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Yield optimization requires precise control of cyclization conditions (e.g., 40–100°C in tert-butanol with Pd(OAc)2_2 catalysis) and purification via column chromatography (silica gel, EtOAc/hexane gradients) . Byproduct formation (e.g., azine species) is minimized by reducing reaction time and using inert atmospheres .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., h-TNAP inhibition vs. antimicrobial activity) are addressed by:

  • Conducting dose-response curves in triplicate.
  • Validating target specificity using knockout cell lines or enzyme isoforms.
  • Comparing logP and solubility profiles (e.g., ESI-MS fragmentation patterns) to correlate bioactivity with physicochemical properties .

Q. How are computational methods integrated into the design of pyrazolo[3,4-b]pyridine-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to h-TNAP (PDB: 1EW2), with QSAR models prioritizing substituents at the 3-carboxylic acid position . DFT calculations (B3LYP/6-31G*) optimize electronic effects of chloro and methyl groups on π-π stacking interactions .

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